4-Pyridinecarboxaldehyde, 3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxaldehyde, 3-(methylthio)- is an organic compound with the molecular formula C7H7NOS. It is a derivative of pyridinecarboxaldehyde, where a methylthio group is attached to the third position of the pyridine ring. This compound is known for its distinct properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pyridinecarboxaldehyde, 3-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a methylthiolating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4-Pyridinecarboxaldehyde, 3-(methylthio)- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxaldehyde, 3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-Pyridinecarboxaldehyde, 3-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxaldehyde, 3-(methylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can also participate in interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carboxaldehyde (Picolinaldehyde)
- Pyridine-3-carboxaldehyde (Nicotinaldehyde)
- Pyridine-4-carboxaldehyde (Isonicotinaldehyde)
Comparison
4-Pyridinecarboxaldehyde, 3-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
650628-88-9 |
---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
3-methylsulfanylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3 |
InChI Key |
KVLPYMODJPSDEY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.